N-(3-chloro-4-fluorophenyl)-N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-N’-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide is a complex organic compound characterized by the presence of a chloro-fluorophenyl group and a thianyl moiety
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-N’-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-N’-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the 3-chloro-4-fluoroaniline, which is then reacted with appropriate reagents to introduce the ethanediamide and thianyl groups. Common reagents used in these reactions include thionyl chloride, ethylene oxide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-N’-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N’-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The chloro and fluoro groups may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The thianyl moiety may also play a role in modulating the compound’s activity by interacting with different pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-(3-chloro-4-fluorophenyl)ureido)benzoate: Shares the chloro-fluorophenyl group but differs in the overall structure and functional groups.
3-chloro-4-fluoroaniline: A precursor in the synthesis of the target compound, containing the chloro-fluorophenyl group.
Uniqueness
N-(3-chloro-4-fluorophenyl)-N’-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClFN2O4S/c17-12-9-11(1-2-13(12)18)20-15(23)14(22)19-10-16(24-6-5-21)3-7-25-8-4-16/h1-2,9,21H,3-8,10H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIWIVHSHUWFQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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